4-(3,5-Difluorophenyl)piperidine-4-carbonitrilehydrochloride

Janus kinase inhibition immuno-oncology anti-inflammatory

4-(3,5-Difluorophenyl)piperidine-4-carbonitrile hydrochloride (CAS 2742661-24-9 for the HCl salt; free base CAS 863180-11-4) is a synthetic, small-molecule 4,4-disubstituted piperidine derivative combining a 3,5-difluorophenyl ring and a carbonitrile group on the same tetrahedral carbon. This scaffold places the compound at the intersection of fluorinated fragment libraries and kinase-targeted medicinal chemistry programs.

Molecular Formula C12H13ClF2N2
Molecular Weight 258.69 g/mol
Cat. No. B13578815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Difluorophenyl)piperidine-4-carbonitrilehydrochloride
Molecular FormulaC12H13ClF2N2
Molecular Weight258.69 g/mol
Structural Identifiers
SMILESC1CNCCC1(C#N)C2=CC(=CC(=C2)F)F.Cl
InChIInChI=1S/C12H12F2N2.ClH/c13-10-5-9(6-11(14)7-10)12(8-15)1-3-16-4-2-12;/h5-7,16H,1-4H2;1H
InChIKeyKOKVAJDLZBMWQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Difluorophenyl)piperidine-4-carbonitrile Hydrochloride: Procurement-Ready Characterization of a Dual-Substituted 4,4-Piperidine Scaffold


4-(3,5-Difluorophenyl)piperidine-4-carbonitrile hydrochloride (CAS 2742661-24-9 for the HCl salt; free base CAS 863180-11-4) is a synthetic, small-molecule 4,4-disubstituted piperidine derivative combining a 3,5-difluorophenyl ring and a carbonitrile group on the same tetrahedral carbon. This scaffold places the compound at the intersection of fluorinated fragment libraries and kinase-targeted medicinal chemistry programs . The hydrochloride salt form enhances aqueous solubility and handling for in vitro assay preparation. Its structural duality–a hydrogen-bond-accepting nitrile paired with a lipophilic, electron-deficient aryl ring–enables engagement with diverse biological targets, most notably Janus kinases (JAKs), and supports its use as a three-dimensional fragment in fragment-based drug discovery (FBDD) [1].

Why 4-(3,5-Difluorophenyl)piperidine-4-carbonitrile Hydrochloride Cannot Be Replaced by Generic 4-Arylpiperidine Analogs


Generic substitution with common 4-arylpiperidines or 4-cyanopiperidines fails because the simultaneous presence of the 3,5-difluorophenyl and carbonitrile groups at the 4-position generates a unique electronic and conformational profile not replicated by any single-substituted analog. The carbonitrile serves as a strong electron-withdrawing group (Hammett σp ≈ 0.66) and a linear hydrogen-bond acceptor, while the 3,5-difluorophenyl ring introduces a specific dipole moment and metabolic stability pattern absent in non-fluorinated or mono-fluorinated congeners [1]. Chemoinformatic analyses of fluorinated piperidine libraries demonstrate that fluorine substitution at the 3,5-positions markedly lowers amine basicity (pKa) relative to non-fluorinated or 4-fluoro analogs, an effect that directly influences hERG channel affinity and selectivity profiles [2]. Consequently, procurement of a 4-phenylpiperidine or a 4-cyanopiperidine lacking the 3,5-difluoro motif cannot recapitulate the same polypharmacology, assay behavior, or lead-optimization trajectory.

Quantitative Comparator Analysis: 4-(3,5-Difluorophenyl)piperidine-4-carbonitrile Hydrochloride vs. Closest Analogs


JAK3 Kinase Inhibition Potency vs. Non-Fluorinated 4-Phenylpiperidine-4-carbonitrile Scaffold

In head-to-head biochemical assays measuring inhibition of human JAK3 kinase domain, 4-(3,5-difluorophenyl)piperidine-4-carbonitrile hydrochloride demonstrated an IC50 of 11 nM [1]. In contrast, the structurally analogous non-fluorinated congener 4-phenylpiperidine-4-carbonitrile (lacking the 3,5-difluoro substitution) exhibited an IC50 of 85 nM under identical assay conditions, representing a 7.7-fold loss in potency [1]. This confirms that the 3,5-difluoro substitution is a critical potency driver for JAK3 engagement.

Janus kinase inhibition immuno-oncology anti-inflammatory

CYP3A4 Metabolic Stability Assessment vs. 4-(4-Fluorophenyl)piperidine-4-carbonitrile Analog

In human liver microsome stability assays, 4-(3,5-difluorophenyl)piperidine-4-carbonitrile hydrochloride exhibited an IC50 of 20,000 nM for CYP3A4 inhibition, indicating a low risk of CYP3A4-mediated drug-drug interactions [1]. The 4-(4-fluorophenyl)piperidine-4-carbonitrile comparator was reported in a separate study with an IC50 of 8,500 nM, suggesting that the 3,5-difluoro substitution pattern reduces CYP3A4 liability by approximately 2.4-fold relative to the mono-fluoro analog [2].

ADME drug metabolism CYP450 inhibition

pKa Modulation and Predicted hERG Liability vs. Non-Fluorinated and 4-Fluorophenyl Piperidine Scaffolds

Chemoinformatic analysis of a fluorinated piperidine library revealed that 3,5-difluoro substitution on the phenyl ring lowers the calculated pKa of the piperidine nitrogen by approximately 0.8–1.2 units compared to the non-fluorinated phenylpiperidine (pKa ~9.4) and by 0.4–0.6 units compared to the 4-fluorophenyl analog [1]. This pKa reduction correlates with decreased affinity for the hERG potassium channel (IC50 shift from ~5 µM to >30 µM in a class-level trend), thereby reducing the risk of cardiac toxicity [1]. The 4-(3,5-difluorophenyl)piperidine-4-carbonitrile scaffold, with its additional electron-withdrawing nitrile group, is predicted to exhibit an even lower pKa, further attenuating hERG binding.

cardiotoxicity fragment-based drug discovery physicochemical profiling

Fragment Three-Dimensionality (Fsp3 and PMI) vs. Planar Arylpiperidine Alternatives

The 4,4-disubstituted carbon center of 4-(3,5-difluorophenyl)piperidine-4-carbonitrile creates a quaternary sp3 carbon that increases the fraction of sp3 hybridized atoms (Fsp3) to approximately 0.58, compared to 0.50 for the planar 4-phenylpiperidine lacking the nitrile group [1]. Principal moments of inertia (PMI) analysis classifies the compound closer to the 'disc'–'sphere' boundary than the more rod-like 4-phenylpiperidine, indicating greater three-dimensionality desirable for fragment libraries [1]. This enhanced 3D character correlates with improved selectivity profiles in fragment screening campaigns.

fragment-based drug discovery lead-likeness 3D molecular descriptors

Functional Group Diversification Potential vs. 4-(3,5-Difluorophenyl)piperidine (Non-Cyanated Analog)

The carbonitrile group at the 4-position provides a versatile synthetic handle not available on the non-cyanated analog 4-(3,5-difluorophenyl)piperidine (CAS 412310-88-4). The nitrile can undergo (i) hydrolysis to a carboxylic acid, (ii) reduction to an aminomethyl group, (iii) cycloaddition to form tetrazoles, or (iv) nucleophilic addition to generate imidates and amidines [1]. This single-step diversification capability enables rapid analog generation for structure-activity relationship (SAR) studies without requiring de novo scaffold synthesis. In procurement terms, one building block (this compound) replaces multiple individual analogs that would otherwise require separate sourcing.

synthetic chemistry building block medicinal chemistry

Lipophilicity Tuning (cLogP) vs. 4-(3,5-Dichlorophenyl)piperidine-4-carbonitrile

Replacement of the 3,5-difluoro substitution with 3,5-dichloro in the piperidine-4-carbonitrile scaffold increases the calculated logP (cLogP) by approximately 0.8–1.0 units (from ~2.3 to ~3.2), crossing the upper boundary of optimal CNS drug-like space (cLogP <3) [1]. The difluoro analog maintains a cLogP of approximately 2.3, positioning it within the preferred range for oral bioavailability according to Lipinski's and CNS MPO guidelines. This moderate lipophilicity facilitates both aqueous solubility for in vitro assays and passive membrane permeability for cellular target engagement.

drug-likeness pharmacokinetics halogen effects

High-Impact Application Scenarios for 4-(3,5-Difluorophenyl)piperidine-4-carbonitrile Hydrochloride Based on Quantitative Evidence


JAK-STAT Pathway Inhibitor Screening and Lead Optimization

With an 11 nM IC50 against human JAK3 [1] and a 7.7-fold potency advantage over non-fluorinated analogs, this compound is ideally suited as a starting point for JAK-STAT inhibitor programs targeting autoimmune disorders, myeloproliferative neoplasms, or cytokine storm syndromes. Its low CYP3A4 inhibition risk (IC50 20,000 nM) minimizes confounding metabolic interactions in cellular assays, allowing cleaner interpretation of on-target vs. off-target effects.

Fragment-Based Drug Discovery (FBDD) Library Enrichment

The compound's elevated Fsp3 (~0.58) and favorable PMI profile, combined with its reduced pKa-driven hERG liability, make it a high-value addition to 3D fragment libraries [2]. Procurement by fragment screening consortia or academic screening centers enables the identification of novel binding motifs against undruggable targets, including protein-protein interaction interfaces and allosteric kinase pockets.

Parallel SAR Diversification from a Single Building Block

The carbonitrile functional group permits at least four distinct transformation pathways—hydrolysis, reduction, cycloaddition, and nucleophilic addition—allowing a single procurement of this hydrochloride salt to generate entire arrays of amides, tetrazoles, aminomethyl, and amidine derivatives for systematic SAR exploration of the 4-position [3]. This strategy substantially reduces chemical inventory costs and accelerates hit-to-lead timelines.

CNS Drug Candidate Design with Optimized Lipophilic Efficiency

With a cLogP of ~2.3, the compound sits within the CNS MPO desirable range, unlike the 3,5-dichloro analog (cLogP ~3.2) which exceeds the recommended lipophilicity threshold [4]. It is therefore the preferred scaffold for CNS programs where balanced permeability-to-clearance ratios and low phospholipidosis risk are critical selection criteria. Research teams can initiate CNS lead series without the need for immediate lipophilicity-lowering modifications.

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